molecular formula C10H4N4O B14225104 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile CAS No. 789476-49-9

3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile

Cat. No.: B14225104
CAS No.: 789476-49-9
M. Wt: 196.16 g/mol
InChI Key: SGVGRMYGOCIZMV-UHFFFAOYSA-N
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Description

3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with hydroxyl and tetracarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several methods. One common approach involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of a molecular sieve . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted cyclohexadiene derivatives.

Scientific Research Applications

3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s unique structure allows it to participate in resonance-stabilized carbocation formation, which is crucial for its reactivity in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is unique due to its combination of hydroxyl and tetracarbonitrile groups on a cyclohexadiene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

789476-49-9

Molecular Formula

C10H4N4O

Molecular Weight

196.16 g/mol

IUPAC Name

3-hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile

InChI

InChI=1S/C10H4N4O/c11-2-6-1-7(3-12)9(5-14)10(15)8(6)4-13/h10,15H,1H2

InChI Key

SGVGRMYGOCIZMV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(C(=C1C#N)C#N)O)C#N)C#N

Origin of Product

United States

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